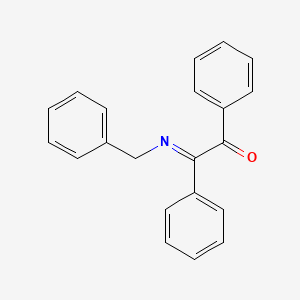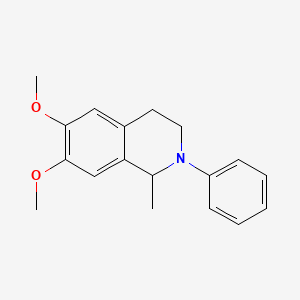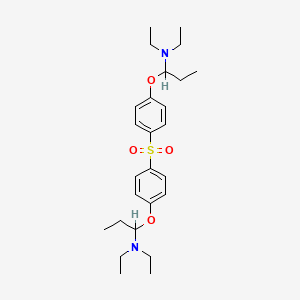![molecular formula C24H12O2 B14484977 Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione CAS No. 65324-02-9](/img/structure/B14484977.png)
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylthio-1,4-naphthoquinone with lithium enolates or pyridinium ylides can yield alkylated naphthoquinones . Another approach involves the use of palladium-catalyzed coupling reactions to form the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying PAH behavior.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is linked to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins . The compound’s structure allows it to interact with specific binding sites, leading to the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: Another PAH with a similar structure, known for its carcinogenic properties.
Naphtho[2,3-b]furan-4,9-dione: A related compound with applications in organic synthesis and material science.
Uniqueness
Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione stands out due to its unique combination of chemical stability, reactivity, and potential biological activities. Its complex structure allows for diverse functionalization, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
65324-02-9 |
|---|---|
Molecular Formula |
C24H12O2 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2(7),5,8,10,12(24),13,15,17,19,21-undecaene-3,4-dione |
InChI |
InChI=1S/C24H12O2/c25-19-11-10-18-17-7-3-5-13-8-9-15-12-14-4-1-2-6-16(14)22(21(15)20(13)17)23(18)24(19)26/h1-12H |
InChI Key |
MQFWXGIODZINOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=C(C5=CC=C4)C=CC(=O)C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


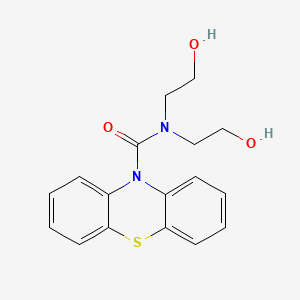
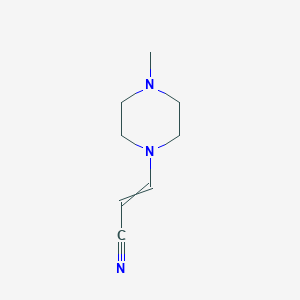
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
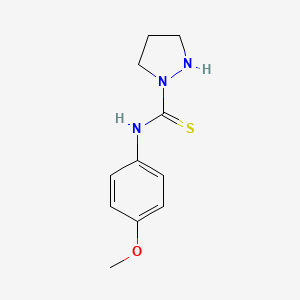
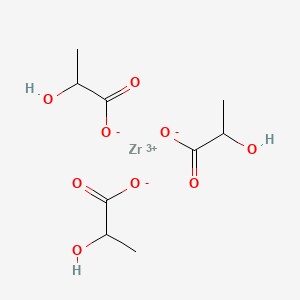

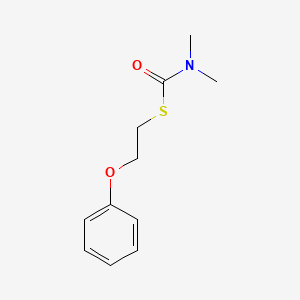
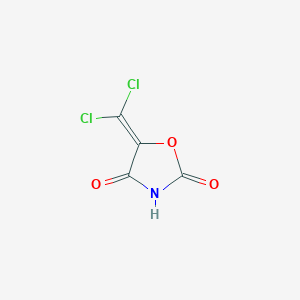
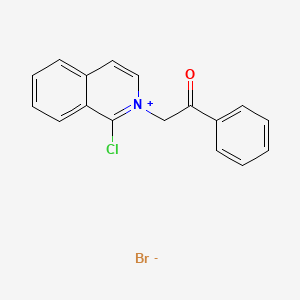

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
